REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O[N:11]1[C:15](=[O:16])[CH2:14][CH2:13][C:12]1=[O:17].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[CH2:14]1[C:15](=[O:16])[N:11]([O:8][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=2)=[O:9])[C:12](=[O:17])[CH2:13]1
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Name
|
|
Quantity
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30.8 g
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Type
|
reactant
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Smiles
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C(C1=CN=CC=C1)(=O)O
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Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
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ON1C(CCC1=O)=O
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Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
800 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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When the reaction is terminated
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Type
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CONCENTRATION
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Details
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the mixture is concentrated in vacuo to one third of its volume
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
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Details
|
the filtrate is evaporated to dryness in vacuo
|
Type
|
CUSTOM
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Details
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The residue is recrystallized from 200 ml of isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |